molecular formula C20H30FN5O2 B2811543 1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894019-91-1

1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2811543
CAS No.: 894019-91-1
M. Wt: 391.491
InChI Key: JADVCYLKQXRPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a piperazine ring, a fluorophenyl group, and a pyrrolidinone moiety.

Scientific Research Applications

1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders, cancer, and infectious diseases.

    Biology: It is used in biological research to study its effects on cellular processes, receptor binding, and enzyme inhibition.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules with industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperazine Intermediate: The synthesis begins with the alkylation of piperazine with an appropriate alkyl halide, such as 1-bromo-3-chloropropane, under basic conditions to form 1-(3-chloropropyl)piperazine.

    Introduction of the Fluorophenyl Group: The next step involves the reaction of 1-(3-chloropropyl)piperazine with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form 1-[3-(4-fluorophenyl)propyl]piperazine.

    Formation of the Pyrrolidinone Moiety: The final step includes the reaction of 1-[3-(4-fluorophenyl)propyl]piperazine with an isocyanate derivative to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and fluorophenyl moieties, using reagents such as alkyl halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, nucleophiles, and appropriate solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-Methylpiperazin-1-yl)propyl]-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea
  • 1-[3-(4-Phenylpiperazin-1-yl)propyl]-3-[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]urea
  • 1-[3-(4-Benzylpiperazin-1-yl)propyl]-3-[1-(4-iodophenyl)-5-oxopyrrolidin-3-yl]urea

Uniqueness

1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is unique due to the presence of the ethyl group on the piperazine ring and the fluorophenyl group. These structural features contribute to its distinct chemical and biological properties, such as enhanced binding affinity to certain targets and improved pharmacokinetic profiles compared to similar compounds.

Properties

IUPAC Name

1-[3-(4-ethylpiperazin-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30FN5O2/c1-2-24-10-12-25(13-11-24)9-3-8-22-20(28)23-17-14-19(27)26(15-17)18-6-4-16(21)5-7-18/h4-7,17H,2-3,8-15H2,1H3,(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADVCYLKQXRPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.